molecular formula C21H39BClF3N2 B8251977 (6-Chloropyridin-3-yl)-difluoroborane;tetrabutylazanium;fluoride

(6-Chloropyridin-3-yl)-difluoroborane;tetrabutylazanium;fluoride

Cat. No.: B8251977
M. Wt: 422.8 g/mol
InChI Key: OSQUUYCPEYFOHG-UHFFFAOYSA-M
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Description

(6-Chloropyridin-3-yl)-difluoroborane;tetrabutylazanium;fluoride is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a chloropyridinyl group, difluoroborane, and tetrabutylazanium fluoride, making it a versatile reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)-difluoroborane typically involves the reaction of 6-chloropyridine with difluoroborane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Tetrabutylazanium fluoride is then introduced to stabilize the compound and enhance its reactivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process generally includes the purification of intermediates and final products through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)-difluoroborane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Alkenes and Alkynes: Reactants in hydroboration reactions.

    Inert Atmosphere: Often required to prevent oxidation and other side reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alkylboranes: Products of hydroboration reactions.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)-difluoroborane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloropyridinyl group can undergo nucleophilic substitution, while the difluoroborane moiety is reactive in hydroboration and coupling reactions. These properties make it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloropyridin-3-yl)-difluoroborane is unique due to the presence of both difluoroborane and tetrabutylazanium fluoride, which enhance its reactivity and stability in various chemical reactions. This combination of functional groups makes it a versatile and valuable reagent in multiple fields of research and industry.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-difluoroborane;tetrabutylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C5H3BClF2N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-5-2-1-4(3-10-5)6(8)9;/h5-16H2,1-4H3;1-3H;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQUUYCPEYFOHG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)Cl)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39BClF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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